2-amino-1-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
“N-allyl-2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic compound. It contains an allyl group, an amino group, a methoxyphenyl group, and a quinoxaline group, among others .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring . The quinoxaline ring, a type of heterocyclic aromatic compound, would likely contribute significantly to the compound’s properties .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its various functional groups. For instance, the allyl group could participate in reactions typical of alkenes, while the amino group could engage in reactions typical of amines .
Scientific Research Applications
Quinoxaline Derivatives as Corrosion Inhibitors
Quinoxaline and its derivatives, including those with methoxy and amino substituents, have been extensively studied for their anticorrosive properties. These compounds are known to form stable chelating complexes with metallic surfaces, providing a protective layer against corrosion. The effectiveness of these derivatives is attributed to their high electron density and the presence of polar substituents, which facilitate adsorption and complex formation with the surface atoms of metals. This application is crucial for extending the lifespan of metal structures in various industries (Verma, Quraishi, & Ebenso, 2020).
Quinoxaline in Medicinal Chemistry
Quinoxaline derivatives are prominent in medicinal chemistry due to their broad spectrum of biological activities. They serve as key scaffolds in pharmaceuticals, dyes, and antibiotics, showcasing properties such as antimicrobial and antitumoral activities. The structural diversity of quinoxaline compounds allows for the synthesis of numerous derivatives with enhanced biological activities, demonstrating their versatility and potential in drug development (Pareek & Kishor, 2015).
Bioactive Quinoxaline Sulfonamides
The combination of quinoxaline with sulfonamide groups has yielded derivatives with significant pharmacological activities, including antibacterial, antifungal, and anticancer actions. These hybrids leverage the pharmacophoric features of both quinoxaline and sulfonamides, highlighting the potential of such compounds in developing new therapeutic agents against a wide range of diseases (Irfan et al., 2021).
Future Directions
Properties
IUPAC Name |
2-amino-1-(2-methoxyphenyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-3-12-23-21(27)17-18-20(25-14-9-5-4-8-13(14)24-18)26(19(17)22)15-10-6-7-11-16(15)28-2/h3-11H,1,12,22H2,2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVABCNUPZIKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC=C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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